Pyridazine-4-carboxamide
Overview
Description
Pyridazine-4-carboxamide is a compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 g/mol . The IUPAC name for this compound is pyridazine-4-carboxamide .
Molecular Structure Analysis
The molecular structure of Pyridazine-4-carboxamide consists of a pyridazine ring with a carboxamide group attached at the 4-position . The InChI code for this compound is InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) .
Physical And Chemical Properties Analysis
Pyridazine-4-carboxamide has several computed properties. It has a molecular weight of 123.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 123.043261792 g/mol . The topological polar surface area is 68.9 Ų .
Scientific Research Applications
Drug Discovery and Molecular Recognition
Pyridazine derivatives, including Pyridazine-4-carboxamide, are explored in drug discovery due to their potential in molecular recognition. They are used in the design of inhibitors for various enzymes and receptors. For example, a pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), which is involved in fatty acid metabolism .
Anti-inflammatory Applications
Some pyridazine derivatives have shown significant anti-inflammatory activity. The 4-amino derivative of Pyridazine has been found to be a more potent anti-inflammatory agent than aspirin in oral administration .
Fungicidal Potency
Pyrazole-4-carboxamides, which share a similar structure with Pyridazine-4-carboxamide, have been synthesized as potential fungicides. They have shown promising results against certain plant pathogens .
Opto-electronics
Pyridazine derivatives are valuable materials in opto-electronics due to their unique physicochemical properties. They are used in the development of materials that require specific electronic and light-emitting characteristics .
Agriculture
In agriculture, Pyridazine derivatives are utilized for their biological activity, which can be harnessed to develop new agrochemicals with specific action against pests or diseases .
Synthesis of Fused Heterocycles
Pyridazine-4-carboxamide can be used as a precursor in the synthesis of fused heterocycles, which are important structures in medicinal chemistry due to their diverse biological activities .
Future Directions
Mechanism of Action
- The molecular target of PPCs lies upstream of TRPV (Transient Receptor Potential Vanilloid) channels, acting independently of TRPVs .
Target of Action
Mode of Action
properties
IUPAC Name |
pyridazine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGCSXVYUDDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448276 | |
Record name | Pyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-4-carboxamide | |
CAS RN |
88511-47-1 | |
Record name | Pyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes pyridazine-4-carboxamide derivatives interesting for medicinal chemistry?
A: Pyridazine-4-carboxamide derivatives have demonstrated potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [, , ]. These compounds are structurally similar to nevirapine, a known NNRTI used in the treatment of HIV.
Q2: How do modifications on the pyridazine-4-carboxamide scaffold affect its biological activity?
A: Research indicates that the substitution pattern on the pyridazine and phenyl rings significantly impacts the inhibitory potency of these compounds against HIV-1 reverse transcriptase [, , ]. For example, introducing various alkyl groups at positions 6 and 11 of the pyridazino[3,4-b][1,5]benzodiazepin-5-one scaffold, along with modifications at positions 3 and 8, leads to a range of inhibitory activities.
Q3: Beyond HIV, are there other potential applications for pyridazine-4-carboxamide derivatives?
A: Yes, research suggests that pyridazine-4-carboxamide derivatives can act as herbicides by targeting phytoene desaturase (PDS) []. A study using diflufenican (a known PDS-inhibiting herbicide) as a lead compound showed that modifications to the pyridazine-4-carboxamide scaffold could generate potent herbicides with improved activity against specific weed species.
Q4: Can you provide an example of a successful modification to the pyridazine-4-carboxamide scaffold that enhanced its herbicidal activity?
A: A study found that introducing a 3-(trifluoromethyl)phenoxy group at position 3 and a 2,4-difluorophenyl group at the carboxamide nitrogen of the 6-chloropyridazine-4-carboxamide scaffold led to compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) []. This compound exhibited significantly improved pre-emergence herbicidal activity against specific weeds compared to the lead compound diflufenican.
Q5: How do these pyridazine-4-carboxamide herbicides affect plants?
A: These herbicides interfere with carotenoid biosynthesis in plants by inhibiting PDS []. This leads to the accumulation of phytoene and a decrease in the production of carotenoids, ultimately affecting photosynthesis and causing plant death.
Q6: What synthetic strategies are commonly used to prepare pyridazine-4-carboxamide derivatives?
A: Researchers utilize various methods to synthesize these compounds. One approach involves using 3,6-dichloropyridazine-4-carboxylic acid chloride as a starting material, which undergoes sequential reactions with amines and then cyclization to afford the desired pyridazino[3,4-b][1,5]benzodiazepin-5-ones []. Another method utilizes Michael addition reactions of arylhydrazone derivatives with functionalized α-cyanoacrylamides to generate pyridazine-4-carboxamide compounds [].
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